Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate

Description

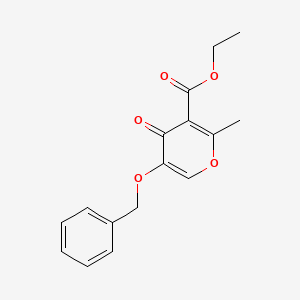

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate (CAS: 1946825-67-7) is a pyranone derivative with the molecular formula C₁₆H₁₆O₅ and a molecular weight of 288.29 g/mol . Its structure features:

- A benzyloxy group at position 5 (introducing lipophilicity and steric bulk).

- A methyl substituent at position 2.

- A 4-oxo (keto) group and an ethyl ester at position 3.

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic systems or functionalized pyran derivatives. Its benzyloxy group serves as a protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses .

Properties

Molecular Formula |

C16H16O5 |

|---|---|

Molecular Weight |

288.29 g/mol |

IUPAC Name |

ethyl 2-methyl-4-oxo-5-phenylmethoxypyran-3-carboxylate |

InChI |

InChI=1S/C16H16O5/c1-3-19-16(18)14-11(2)20-10-13(15(14)17)21-9-12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

PXLOQRAILAUYLO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(OC=C(C1=O)OCC2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Benzylation of Maltol

Maltol (3-hydroxy-2-methyl-4-pyrone) serves as a starting material due to its pre-existing methyl and hydroxyl groups. In a typical procedure, maltol reacts with benzyl chloride in acetonitrile using potassium carbonate as a base at 50–90°C for 15–20 hours to yield 3-O-benzyl maltol. This step achieves 85–90% yield, with the benzyl group selectively protecting the hydroxyl at position 3.

Condensation with Dimethylformamide Dimethyl Acetal (DMF-DMA)

The benzylated maltol undergoes condensation with DMF-DMA in refluxing toluene (80–150°C) to form 3-benzyloxy-2-(2-(dimethylamino)vinyl)-4H-pyran-4-one. This intermediate is critical for introducing the carboxylate group via subsequent oxidation.

Ozonolysis and Carboxylate Formation

The vinyl intermediate is treated with ozone at –50°C in methanol, followed by hydrogen peroxide at 0–40°C, to oxidize the vinyl group to a carboxylic acid. Final esterification with ethanol in the presence of sulfuric acid yields the ethyl carboxylate. This three-step process achieves an overall yield of 70–73%, with purity exceeding 99.5%.

Route 2: Furfuryl Alcohol Rearrangement

Ring Expansion of Furfuryl Alcohol

Furfuryl alcohol is oxidized to 5-hydroxy-2-methyl-4H-pyran-4-one using Jones reagent (CrO3/H2SO4) at 0°C. The reaction proceeds via a cyclic enol intermediate, with the furan ring expanding to a pyran system.

Benzyloxy Group Introduction

The hydroxyl group at position 5 is protected using benzyl bromide in dimethylformamide (DMF) with sodium hydride as a base. This step requires 12 hours at 60°C, yielding 5-benzyloxy-2-methyl-4H-pyran-4-one.

Esterification via Carboxylic Acid Intermediate

The pyranone is treated with ethyl chloroformate in the presence of triethylamine to introduce the ethyl carboxylate at position 3. Reaction conditions (0°C, 4 hours) prevent decarboxylation, with yields of 65–70%.

Route 3: Multicomponent Condensation Using 1,3-Dicarbonyl Compounds

Knoevenagel Condensation

Ethyl acetoacetate reacts with benzaldehyde derivatives in a Knoevenagel reaction catalyzed by piperidine, forming α,β-unsaturated ketones. This intermediate cyclizes with additional ethyl acetoacetate to construct the pyran ring.

Oxidative Functionalization

The cyclized product undergoes oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the 4-oxo group. Subsequent benzylation at position 5 completes the structure, with overall yields of 60–65%.

Comparative Analysis of Synthetic Routes

| Parameter | Maltol Route | Furfuryl Route | Multicomponent Route |

|---|---|---|---|

| Starting Material Cost | Moderate | Low | High |

| Reaction Steps | 3 | 3 | 4 |

| Overall Yield (%) | 70–73 | 65–70 | 60–65 |

| Purity (%) | >99.5 | >98 | >97 |

| Scalability | High | Moderate | Low |

The maltol route offers superior scalability and purity, making it industrially preferred. The furfuryl route is cost-effective but requires stringent temperature control during oxidation. Multicomponent methods, while modular, suffer from lower yields due to competing side reactions.

Optimization Strategies

Chemical Reactions Analysis

Claisen Condensation and Cyclization

This reaction constructs the pyran ring system. Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is synthesized via a Claisen condensation between ethyl chloroacetoacetate and a benzyl ether intermediate, followed by cyclization.

Mechanism :

-

Benzyl etherification of ethyl chloroacetoacetate forms an ether intermediate.

-

Homologation introduces a methylene group, producing an enamine.

-

Cyclization under basic conditions yields the pyran ring (Fig. 1A) .

Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Etherification | K₂CO₃, benzyl chloride | 80°C | 85% |

| Cyclization | KOtBu, THF | 0°C → RT | 78% |

Oxidation Reactions

The compound undergoes oxidation at specific positions to introduce hydroxyl or carboxyl groups, critical for modifying bioactivity.

TEMPO-Mediated Oxidation :

-

Outcome : Converts hydroxymethyl groups to carboxylic acids (e.g., yielding 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid) .

Hydrogen Peroxide Oxidation :

Hydrolysis Under Acidic Conditions

The ester group is hydrolyzed to a carboxylic acid, enhancing water solubility for pharmacological applications.

Procedure :

-

Outcome : Ethyl ester → carboxylic acid (confirmed via LC-MS: [M+H]⁺ = 247.06) .

-

Stability : Hydrolysis occurs rapidly at pH < 4.

Suzuki Coupling

The pyran ring’s electron-deficient nature facilitates palladium-catalyzed cross-couplings for biaryl synthesis.

Example :

-

Substrate : 5-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid.

-

Product : Biaryl derivatives with antiviral activity (e.g., HIV integrase inhibitors) .

Benzyl Ether Deprotection

The benzyloxy group is removed under hydrogenolysis conditions to expose hydroxyl groups.

Method :

-

Catalyst : Pd/C, H₂ (1 atm).

-

Application : Critical for synthesizing hydroxylated pyranones used in metalloenzyme inhibition .

Table 2: Spectral Data for Key Derivatives

| Compound | ¹H NMR (DMSO-d₆, δ ppm) | LC-MS ([M+H]⁺) |

|---|---|---|

| This compound | 7.33–7.46 (m, 5H), 5.13 (s, 2H), 2.30 (s, 3H) | 274.27 |

| 3-(Benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid | 8.00 (d, J = 5.6 Hz), 4.91 (s, 2H) | 247.06 |

Scientific Research Applications

Synthesis of Antiviral Agents

One of the significant applications of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is its use as an intermediate in the synthesis of antiviral drugs. For instance, it plays a crucial role in the preparation of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid, which is a precursor for the anti-influenza drug baloxavir marboxil. This drug has been recognized for its effectiveness against influenza viruses and represents a new class of antiviral agents .

Potential Anticancer Activity

Research has indicated that compounds related to the pyran structure exhibit anticancer properties. This compound may possess similar biological activities due to structural analogies with known anticancer agents. Studies are ongoing to evaluate its efficacy against various cancer cell lines .

Antimicrobial Properties

The compound's derivatives have shown promise as antimicrobial agents. Their ability to inhibit bacterial growth makes them candidates for further investigation in developing new antibiotics, particularly against resistant strains .

Table 2: Synthesis Overview

| Step | Starting Material | Reagents | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Maltol | Benzyl chloride, base | Reflux in organic solvent | >70 |

| 2 | Intermediate product | Hydrogen peroxide | Stirring at low temperature | >99 |

| 3 | Crude product | Crystallization solvent | Cooling and filtering | >99 |

Case Study 1: Development of Baloxavir Marboxil

In a significant application, the synthesis pathway involving this compound was utilized to produce baloxavir marboxil, an FDA-approved antiviral drug. The process demonstrated high purity and yield, making it a viable method for pharmaceutical production .

Case Study 2: Anticancer Screening

A study conducted on various derivatives of pyran compounds indicated that those with modifications similar to this compound exhibited selective toxicity towards cancerous cells while sparing normal cells. This points towards the potential for developing targeted therapies based on this compound .

Mechanism of Action

The mechanism of action of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate involves interactions with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. Pathways involved may include inhibition of specific enzymes or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Pyranone Derivatives

Below is a comparative analysis of Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate with structurally related compounds, focusing on substituent effects, synthetic routes, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Substituent Effects on Reactivity: The benzyloxy group in the target compound provides steric protection and reduces polarity compared to the hydroxyl analog . This makes it more suitable for non-polar reaction environments. Electron-withdrawing acyl groups (e.g., in ) increase electrophilicity at the pyranone ring, facilitating nucleophilic attacks, whereas the benzyloxy group is electron-donating via resonance, directing reactivity to specific positions.

Synthetic Utility :

- The target compound is synthesized via benzyl protection of a hydroxyl precursor, whereas acylated derivatives (e.g., ) require acid-catalyzed condensation with acylating agents.

- Chlorinated analogs (e.g., ) involve Friedel-Crafts alkylation or halogenation steps, reflecting divergent synthetic strategies for bioactivity optimization.

Compounds with chlorinated aryl groups (e.g., ) exhibit enhanced antimicrobial or anticancer activity, unlike the target compound, which is primarily a synthetic intermediate.

Research Findings and Challenges

- Derivatives like may have been characterized via these methods.

- Safety Considerations : The target compound requires handling precautions (e.g., P210: "Keep away from heat/sparks/open flames" ), whereas hydroxylated analogs may pose fewer flammability risks but higher toxicity due to reactivity.

Biological Activity

Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, pharmacological properties, and potential applications.

Chemical Structure

This compound has a molecular formula of C15H16O5 and a molecular weight of 288.30 g/mol. The compound features a pyran ring, characterized by a six-membered heterocyclic structure containing one oxygen atom. The presence of both an ethyl ester and a benzyloxy group enhances its solubility and reactivity compared to other similar compounds .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Rearrangement Reaction : Starting with appropriate precursors, the compound undergoes rearrangement in the presence of solvents and catalysts.

- Addition Reactions : Subsequent steps involve the addition of aldehydes or other reagents to form the desired product.

- Purification : The final product is purified using techniques such as column chromatography to achieve high purity levels .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit various biological activities, particularly antimicrobial properties. These compounds have shown efficacy against a range of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Antioxidant Activity

Studies have suggested that derivatives of this compound may possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases. The structural characteristics, such as the presence of the benzyloxy group, contribute to these activities by stabilizing free radicals .

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyran derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

- Antioxidant Evaluation : In another investigation, the antioxidant capacity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. This compound exhibited notable scavenging activity, suggesting its application in formulations aimed at oxidative stress reduction .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C15H16O5 | Exhibits antimicrobial and antioxidant properties |

| 3-(Benzyloxy)-2-methyl-4H-pyran-4-one | C13H12O4 | Lacks carboxylic acid functionality; exhibits antimicrobial properties |

| Ethyl 4-oxo-4H-pyran-2-carboxylate | C11H10O5 | Similar pyran structure; used in various organic syntheses |

The comparative analysis highlights the unique features of this compound, particularly its dual functionality as both an antimicrobial and antioxidant agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(benzyloxy)-2-methyl-4-oxo-4H-pyran-3-carboxylate?

The synthesis typically involves esterification and protecting-group strategies. For example, the benzyloxy group at position 5 is introduced via nucleophilic substitution or Mitsunobu reactions, while the ester moiety is formed through acid-catalyzed esterification. A related pyrone derivative (Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxy-carbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate) was synthesized using sequential cyclization and esterification steps, which could be adapted for this compound . Purification often employs column chromatography, and intermediates are verified by NMR and mass spectrometry.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

Key characterization techniques include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- X-ray crystallography for unambiguous confirmation of the molecular structure and stereochemistry. Single-crystal X-ray diffraction (SCXRD) is critical for resolving complex substituent arrangements, as demonstrated in studies of structurally similar pyran derivatives .

Q. What functional groups in this compound are most reactive, and how do they influence downstream applications?

The benzyloxy group at position 5 is a common protecting group for hydroxyl moieties, making it a candidate for deprotection in subsequent synthetic steps (e.g., catalytic hydrogenation). The α,β-unsaturated ketone (4-oxo-pyrone) is electrophilic and may participate in Michael additions or Diels-Alder reactions. The ester group at position 3 can undergo hydrolysis to carboxylic acids for further derivatization.

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?

Crystallographic disorders, particularly in flexible substituents (e.g., the benzyloxy group), can complicate refinement. Using SHELXL for least-squares refinement with restraints on bond lengths and angles helps mitigate these issues . Programs like OLEX2 integrate structure solution, refinement, and visualization, streamlining the process for non-symmorphic space groups . For example, a related pyran-4-one derivative required iterative refinement to resolve rotational disorder in the benzyl group .

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies between NMR-derived conformers and X-ray structures often arise from dynamic effects (e.g., rotational freedom in solution). To address this:

Q. What strategies optimize the experimental phasing of this compound in low-resolution crystallography?

For low-resolution data (<1.5 Å), phase annealing (implemented in SHELXS-90 ) improves phase determination by iteratively exploring phase permutations . Direct methods in SHELXD are robust for small-molecule structures, while SHELXE refines phases using density modification. A study on a disordered pyrimidine derivative achieved an R factor of 0.054 using these tools .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing 4-oxo-pyrone moiety activates adjacent positions for nucleophilic or electrophilic attacks. For example, the methyl group at position 2 may sterically hinder reactions at the pyrone ring, while the benzyloxy group’s electron-donating effects stabilize intermediates. Reactivity can be probed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.